Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate
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Overview
Description
Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide octahydrate, followed by oxidation and esterification . Industrial production methods typically involve multi-step reactions, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The amino group can participate in substitution reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include formaldehyde, methanol, and barium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-amino-1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester: This compound shares a similar triazole ring structure but differs in its functional groups.
1,2,4-Triazole derivatives: These compounds have various substitutions on the triazole ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C4H6N4O2 |
---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
methyl 5-amino-1,2,4-triazole-1-carboxylate |
InChI |
InChI=1S/C4H6N4O2/c1-10-4(9)8-3(5)6-2-7-8/h2H,1H3,(H2,5,6,7) |
InChI Key |
HOKHLANVBBUNIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C(=NC=N1)N |
Origin of Product |
United States |
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